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Compound of Interest

Compound Name: 7,7-dimethyloctan-1-ol

Cat. No.: B8151692

Get Quote

Executive Summary
Molecule: 7,7-dimethyloctan-1-ol CAS: 66719-35-5 Molecular Formula: C₁₀H₂₂O IUPAC

Name: 7,7-dimethyloctan-1-ol[1][2][3][4][5][6][7][8][9][10][11][12]

7,7-dimethyloctan-1-ol is a primary alcohol characterized by a bulky gem-dimethyl "neo" tail.

This steric bulk at the hydrophobic terminus imparts unique physicochemical properties,

including enhanced hydrolytic stability and modified surfactant packing parameters compared

to linear decanol. While often found as a minor isomer in industrial "Neodecanol" mixtures,

high-purity applications (pharmaceutical intermediates, specific pheromone synthesis) require

targeted synthesis to avoid isomeric contamination.

This guide prioritizes the Copper-Catalyzed Alkyl-Alkyl Cross-Coupling strategy as the primary

laboratory route due to its regiocontrol and scalability, followed by the Carboxylic Acid

Reduction pathway for industrial sourcing.

Part 1: Retrosynthetic Analysis & Strategy
To synthesize 7,7-dimethyloctan-1-ol (Target 1), we must construct an 8-carbon chain with a

quaternary carbon at the C7 position.
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Strategic Disconnection
The most logical disconnection is at the C6–C7 bond. This separates the molecule into a bulky

nucleophile (tert-butyl fragment) and a linear electrophile (C6 chain).

Fragment A (Nucleophile):tert-Butylmagnesium chloride (t-BuMgCl).[3] A commercially

available, inexpensive C4 building block.

Fragment B (Electrophile): A protected 6-bromohexan-1-ol derivative.

Coupling Logic:

-

cross-coupling between a tertiary Grignard and a primary alkyl halide is historically
challenging due to elimination side reactions. However, modern catalysis (Kochi-Fürstner
protocols) using Lithium Tetrachlorocuprate (

) enables this transformation with high yields.
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Figure 1: Retrosynthetic disconnection strategy relying on C(sp3)-C(sp3) cross-coupling.

Part 2: Primary Synthesis Pathway (Cross-Coupling)
This protocol utilizes the Kochi Coupling method. It is the most reliable route for generating the

quaternary center without rearrangement.

Reaction Scheme
Protection: 6-Bromohexan-1-ol
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2-((6-bromohexyl)oxy)tetrahydro-2H-pyran (THP-protected).

Coupling: THP-bromohexyl + t-BuMgCl

THP-protected 7,7-dimethyloctanol.

Deprotection: Acid hydrolysis

7,7-dimethyloctan-1-ol.

Detailed Experimental Protocol
Step 1: Protection of 6-Bromohexan-1-ol

Reagents: 6-Bromohexan-1-ol (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP, 1.2 equiv),

Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).

Solvent: Dichloromethane (DCM).

Procedure:

Dissolve 6-bromohexan-1-ol in anhydrous DCM at 0°C.

Add DHP dropwise, followed by PPTS.

Stir at room temperature for 4 hours. Monitor by TLC (disappearance of alcohol).

Quench with saturated

, extract with DCM, dry over

, and concentrate.

Yield: >95% (Colorless oil). Used directly in Step 2.

Step 2: Copper-Catalyzed Cross-Coupling (The Critical Step)
Reagents: Protected Bromoalcohol (1.0 equiv), tert-Butylmagnesium chloride (2.0 M in ether,

1.5 equiv),

(0.1 M in THF, 3-5 mol%).
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Solvent: Anhydrous THF/NMP mixture (NMP promotes coupling rates).

Procedure:

Catalyst Prep: Prepare 0.1 M

by mixing anhydrous

(2 equiv) and

(1 equiv) in THF. The solution should be bright orange/red.

Charge a flame-dried Schlenk flask with the protected bromoalcohol and anhydrous THF

under Argon. Cool to -10°C.[1]

Add the

catalyst solution.

Add the t-BuMgCl solution dropwise over 30 minutes. Critical: Maintain temperature < 0°C

to prevent halogen-metal exchange or elimination.

Allow the reaction to warm to room temperature and stir for 12 hours.

Quench: Carefully add saturated

solution (blue color indicates copper removal).

Workup: Extract with diethyl ether. Wash organics with brine. Dry and concentrate.

Purification: Silica gel chromatography (Hexanes/EtOAc). The product is the THP-

protected 7,7-dimethyloctanol.

Step 3: Deprotection
Reagents: Methanol,

-Toluenesulfonic acid (

TSA).
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Procedure:

Dissolve the intermediate in MeOH. Add catalytic

TSA.

Stir at room temperature for 2 hours.

Concentrate, neutralize with

, and extract.

Final Distillation: Vacuum distillation yields pure 7,7-dimethyloctan-1-ol.

Data Summary Table
Parameter Value / Condition

Overall Yield 75–85% (3 steps)

Key Catalyst (Lithium Tetrachlorocuprate)

Limiting Factor Temperature control during Grignard addition

Appearance Colorless viscous liquid

Odor Faint, fatty, floral

Part 3: Alternative Industrial Pathway (Acid
Reduction)
For large-scale applications where isomeric purity is less critical (e.g., industrial surfactants),

the reduction of 7,7-dimethyloctanoic acid is preferred.

Pathway:

Source: 7,7-dimethyloctanoic acid is a specific isomer found in "Neodecanoic Acid" (a

mixture of branched C10 acids produced via the Koch reaction of nonene/isooctene

isomers).
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Isolation: High-efficiency rectification is required to isolate the 7,7-isomer from the

commercial mixture (CAS 26896-20-8).

Reduction:

Reagent: Lithium Aluminum Hydride (

) or Catalytic Hydrogenation (Copper-Chromite catalyst, high pressure).

Reaction:

Comparison:

Pros: Fewer synthetic steps if the specific acid isomer is purchased.

Cons: Commercial "Neodecanoic acid" is a complex mixture. Isolating the pure 7,7-isomer is

difficult and expensive compared to the de novo synthesis in Part 2.

Part 4: Mechanism Visualization
The success of the primary pathway relies on the catalytic cycle of the cuprate.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8151692?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


t-BuMgCl

Cu(I) Species

Transmetallation

Oxidative Addition
(R-Br to Cu)

Cu(III) Intermediate
[t-Bu-Cu-Alkyl]

Reductive Elimination

Regenerate Catalyst

Coupled Product
(Protected)

Click to download full resolution via product page

Figure 2: Catalytic cycle for the copper-catalyzed cross-coupling of tert-butyl Grignard with

primary alkyl halides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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